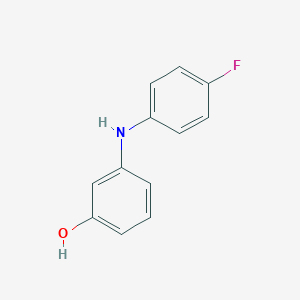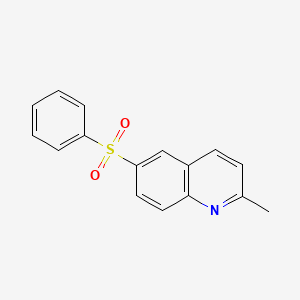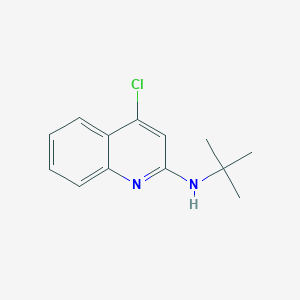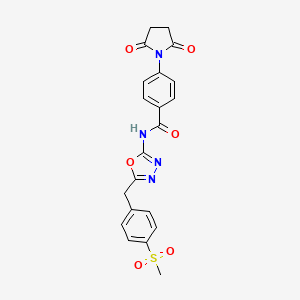
Linalool glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linalool glucoside is a naturally occurring compound that belongs to the class of terpene glycosides. It is formed by the glycosylation of linalool, a monoterpene alcohol, with glucose. This compound is found in various plants and is known for its pleasant floral aroma. This compound is used in the fragrance and flavor industries due to its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
Linalool glucoside can be synthesized through enzymatic glycosylation of linalool using glycosyltransferases. The reaction typically involves the use of UDP-glucose as the glycosyl donor and linalool as the acceptor. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the enzyme and the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using biocatalytic processes. These processes involve the use of genetically engineered microorganisms that express glycosyltransferases capable of converting linalool to this compound. The production is carried out in bioreactors under controlled conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
Linalool glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form linalool oxide glucoside.
Hydrolysis: The glycosidic bond in this compound can be hydrolyzed by glycosidases to release linalool and glucose.
Substitution: The hydroxyl group in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Hydrolysis: Enzymatic hydrolysis using glycosidases is typically carried out at neutral pH and moderate temperatures.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Linalool oxide glucoside: Formed through oxidation.
Linalool and glucose: Formed through hydrolysis.
Various linalool derivatives: Formed through substitution reactions.
科学的研究の応用
Linalool glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the properties of terpene glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on plant-insect interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries for its aromatic properties and as a precursor for the synthesis of other valuable compounds.
作用機序
Linalool glucoside exerts its effects primarily through its interaction with biological membranes and enzymes. The glycosylation of linalool enhances its solubility and stability, allowing it to be more easily transported and metabolized in biological systems. The compound can modulate various signaling pathways, including those involved in stress responses and defense mechanisms in plants.
類似化合物との比較
Linalool glucoside is unique among terpene glycosides due to its specific structure and properties. Similar compounds include:
Geraniol glucoside: Another terpene glycoside with a similar structure but different aromatic properties.
Citronellol glucoside: Similar in structure but with a different scent profile.
Nerol glucoside: Shares structural similarities but differs in its biological activity and applications.
This compound stands out due to its widespread occurrence in nature and its versatile applications in various industries.
特性
CAS番号 |
82928-12-9 |
|---|---|
分子式 |
C16H28O6 |
分子量 |
316.39 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H28O6/c1-5-16(4,8-6-7-10(2)3)22-15-14(20)13(19)12(18)11(9-17)21-15/h5,7,11-15,17-20H,1,6,8-9H2,2-4H3/t11-,12-,13+,14-,15+,16?/m1/s1 |
InChIキー |
FLXYFXDZJHWWGW-MUGRSDNVSA-N |
異性体SMILES |
CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
正規SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol](/img/structure/B14124653.png)




![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)



![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14124704.png)
